molecular formula C16H30Cl3N3 B7792161 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride

1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride

Cat. No.: B7792161
M. Wt: 370.8 g/mol
InChI Key: NJPCTYOZJHGEDH-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is a chemical compound with the molecular formula C16H30Cl3N3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride typically involves the reaction of piperidine derivatives with benzyl halides and dimethylamine. The process generally includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.

    Dimethylaminoethylation: The benzylated piperidine is reacted with dimethylamine to introduce the dimethylaminoethyl group.

    Formation of Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and dimethylaminoethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, often leading to the removal of specific functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the dimethylaminoethyl group.

    N-[2-(dimethylamino)ethyl]piperidine: Similar structure but without the benzyl group.

    4-aminopiperidine: Contains the piperidine ring and amine group but lacks the benzyl and dimethylaminoethyl groups.

Uniqueness

1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is unique due to the combination of its benzyl, dimethylaminoethyl, and piperidine moieties. This unique structure allows it to interact with a variety of molecular targets, making it valuable in diverse research applications.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3.3ClH/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15;;;/h3-7,16-17H,8-14H2,1-2H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPCTYOZJHGEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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